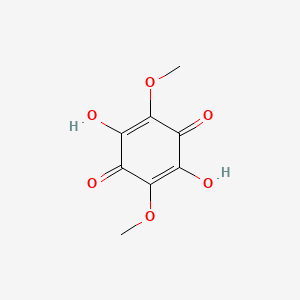

2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

Description

2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a substituted cyclohexadienedione derivative characterized by hydroxyl (-OH) groups at positions 2 and 5 and methoxy (-OCH₃) groups at positions 3 and 4. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive quinones and polyphenolic natural products. It is commercially available with a purity of ≥95% and is utilized in pharmaceutical research for drug discovery and synthesis . Its reactivity and biological activity are influenced by the electronic effects of the hydroxyl and methoxy substituents, which modulate redox properties and interactions with biological targets.

Properties

CAS No. |

62267-71-4 |

|---|---|

Molecular Formula |

C8H8O6 |

Molecular Weight |

200.14 g/mol |

IUPAC Name |

2,5-dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C8H8O6/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h9,12H,1-2H3 |

InChI Key |

BOEZUCUORQCPJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)C(=C(C1=O)O)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves the following key steps:

- Starting from 2,5-dihydroxy-1,4-benzoquinone , the hydroxyl groups are protected or methylated to form dimethoxy derivatives.

- Bromination or other functional group modifications may be performed to facilitate further substitution.

- The final compound can be isolated by crystallization or chromatographic purification.

Methylation of 2,5-Dihydroxy-1,4-benzoquinone

A common and efficient method to prepare the dimethoxy derivative is the acid-catalyzed methylation of 2,5-dihydroxy-1,4-benzoquinone using methanol in the presence of sulfuric acid.

- Dissolve 2,5-dihydroxy-1,4-benzoquinone in methanol.

- Add concentrated sulfuric acid dropwise at room temperature.

- Stir the reaction mixture for approximately 6 hours.

- Collect the precipitate by filtration, wash with methanol-water mixture, and dry under vacuum.

Bromination of 2,5-Dimethoxy-1,4-benzoquinone

To prepare brominated derivatives, which are useful intermediates for further functionalization, bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

- Stir a suspension of 2,5-dimethoxy-1,4-benzoquinone in DMF at 60°C.

- Add NBS portion-wise.

- Cool to room temperature and stir for 8 hours.

- Quench with water and extract with ethyl acetate.

- Purify by flash chromatography.

Synthesis of 2,5-Dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

This compound is a key intermediate for derivatives and can be prepared by bromination of 2,5-dimethoxy-1,4-benzoquinone as described above. The brominated quinone is often crystallized from ethyl acetate by slow evaporation to obtain pure crystals.

Amination to Form Bis(arylamino) Derivatives

Using 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone as a precursor, nucleophilic aromatic substitution with aromatic primary amines in ethanol with sodium acetate yields 3,6-bis(arylamino) derivatives.

- Mix substituted aromatic amines with ethanol and anhydrous sodium acetate.

- Stir at room temperature for 15 minutes.

- Add 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone portion-wise.

- Heat at reflux for 3–5 hours.

- Monitor reaction by thin-layer chromatography.

- Cool, filter precipitate, wash with hot water and ethanol, recrystallize from ethanol.

Suzuki Coupling for 3-Aryl Derivatives

3-Aryl substituted derivatives of 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione can be synthesized via Suzuki coupling of 3-bromo-2,5-dimethoxy-1,4-benzoquinone with aryl boronic acids.

- Combine 3-bromo-2,5-dimethoxy-1,4-benzoquinone, aryl boronic acid, potassium carbonate, and palladium catalyst in dioxane.

- Seal in a microwave vial and irradiate at 120°C for 20 minutes.

- Cool, filter, dry, and purify by column chromatography.

- Reflux conditions in toluene can be used if microwave irradiation is ineffective.

- Yields of 60–75% are typical.

- Products are isolated as yellow solids and characterized by NMR and melting point.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,5-Dihydroxy-1,4-benzoquinone | Methanol, H2SO4, RT, 6 h | 2,5-Dimethoxy-1,4-benzoquinone | 86 | Acid-catalyzed methylation |

| 2 | 2,5-Dimethoxy-1,4-benzoquinone | NBS, DMF, 60°C, 8 h | 3,6-Dibromo-2,5-dimethoxy-1,4-benzoquinone | 40 | Bromination |

| 3 | 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone | Aromatic amines, EtOH, sodium acetate, reflux 3–5 h | 3,6-Bis(arylamino)-derivatives | 70–85 | Amination |

| 4 | 3-Bromo-2,5-dimethoxy-1,4-benzoquinone | Aryl boronic acid, Pd catalyst, K2CO3, dioxane, microwave 120°C, 20 min | 3-Aryl-2,5-dimethoxycyclohexa-2,5-diene-1,4-dione | 60–75 | Suzuki coupling |

Detailed Research Outcomes and Characterization

Nuclear Magnetic Resonance (NMR):

Characteristic signals for methoxy protons appear around 3.7–3.9 ppm. Aromatic protons and quinone protons are observed in the 6.0–7.5 ppm range. Carbonyl carbons resonate near 180 ppm in ^13C NMR.Infrared Spectroscopy (IR):

Key absorptions include carbonyl stretching near 1650 cm⁻¹, aromatic C=C stretches near 1580 cm⁻¹, and methoxy C–O stretches near 1320 cm⁻¹. Amino derivatives show NH stretching around 3230 cm⁻¹.Melting Points:

The pure compounds exhibit sharp melting points consistent with literature values, confirming purity and identity.Crystallization: Slow evaporation from ethyl acetate or recrystallization from ethanol is effective for obtaining crystalline material suitable for X-ray diffraction studies.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.

Scientific Research Applications

Use in Coordination Polymers

2,5-Dihydroxy-1,4-benzoquinone (DHBQ) derivatives are used in the creation of coordination polymers (CPs), including metal-organic frameworks (MOFs). These materials have garnered interest as molecular porous materials because of their potential .

Syntheses, Structures, and Properties:

- Coordination polymers with 2,5-dihydroxy-1,4-benzoquinone and 4,4′-bipyridyl were synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) .

- Depending on the metal ions used, three kinds of CPs were obtained. For M = Mn and Zn, a 1D zigzag chain structure with cis conformation (cis-1D-M) was obtained. For Co, Ni, and Cu compounds, a 2D net structure with trans conformation (trans-2D-M) with a 1D pore was produced. A linear chain structure was also obtained for M = Cu .

- Magnetic susceptibility (χMT) at 300 K in cis-1D-Mn and trans-2D-Co was evaluated to be 4.421 and 2.950 cm3 K mol–1, respectively, indicating that both compounds are in the high-spin state .

- According to the N2 adsorption isotherms at 77 K, trans-2D-Ni showed microporosity with the BET surface area of 177 m2 g–1 .

Metal-Organic Frameworks (MOFs)

- 2,5-Dihydroxy-1,4-benzoquinone (dhbq) is used as a ligand to create electron-conductive MOFs .

- One such MOF, Fe(dhbq), has shown an electrical conductivity of 5 × 10 –6 S cm –1 .

Use as a Catalyst

2,5-Dihydroxy-1,4-benzoquinone (2,5-DBQ) can be used in catalysis .

- A novel catalyst was designed and fabricated by encapsulating 2,5-dihydroxy-1,4-benzoquinone (2,5-DBQ) in ECDP-Fe3O4, a composite of Fe3O4 nanoparticles immobilized on a β-cyclodextrin polymer (ECDP) with ethylene diamine tetraacetic acid (EDTA) as cross-linking agent. This integrates heterogeneous and homogenous Fenton reactions .

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its redox properties. The compound can undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities. It acts as a source of reducing equivalents for the regeneration of Fe2+ and H2O2 in certain biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of cyclohexadienedione derivatives are highly dependent on substituent type, position, and chain length. Below is a detailed comparison with key analogs:

Substituent Effects on Bioactivity

Key Observations:

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups enhance redox activity and hydrogen-bonding capacity, making compounds like DMDD effective antioxidants . Methoxy groups, as in the target compound, reduce polarity and may improve metabolic stability .

- Alkyl Chain Impact : Longer alkyl chains (e.g., dodecyl in DMDD, undecyl in Embelin analogs) increase lipophilicity, enhancing membrane permeability and target binding in hydrophobic pockets . The hexyl chain in compound XII balances lipophilicity and cytotoxicity .

Pharmacological Potential

- Antiproliferative Activity : Alkyl-substituted derivatives (e.g., compounds V, XII, XIII) exhibit superior cytotoxicity compared to the target compound, likely due to enhanced membrane interaction .

- Enzyme Inhibition : The target compound’s dimethoxy groups may hinder interactions with α-glucosidase compared to hydroxyl-rich analogs like Embelin derivatives, which show potent inhibition .

- Antioxidant Capacity: DMDD’s hydroxyl and dodecyl groups synergize to scavenge reactive oxygen species (ROS) in diabetic nephropathy models, an effect less pronounced in methoxy-dominant compounds .

Biological Activity

2,5-Dihydroxy-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione, also known as a derivative of benzoquinone, has garnered attention for its potential biological activities. This compound's structure includes two hydroxyl groups and two methoxy groups attached to a cyclohexadiene core, which contributes to its reactivity and interaction with biological systems.

- Molecular Formula : C₈H₈O₆

- Molecular Weight : 200.146 g/mol

- Density : 1.53 g/cm³

- Boiling Point : 411.1 °C at 760 mmHg

- Flash Point : 171.8 °C

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial in preventing cellular damage and aging.

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as tyrosinase, which is involved in melanin production. This inhibition suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation and photoaging .

- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators like NF-κB, thereby reducing inflammation in various tissues .

Case Studies

-

Cosmetic Applications :

A study investigated the effects of a related compound (MHY498) on UVB-induced melanogenesis and wrinkle formation in hairless mice. The results indicated that the compound inhibited tyrosinase activity and reduced wrinkle formation by modulating collagen synthesis and degradation pathways . Although this study focused on a different but related compound, the findings are relevant for understanding the potential applications of this compound. -

Cellular Studies :

In vitro studies have demonstrated that derivatives of this compound can reduce oxidative stress markers in human skin fibroblasts exposed to UV radiation. The reduction in oxidative stress correlates with improved cell viability and reduced apoptosis rates .

Data Table: Biological Activities

Q & A

Q. How do crystallographic packing motifs affect the compound’s solid-state reactivity?

- Methodological Answer : Perform X-ray diffraction on single crystals grown under varying conditions (e.g., solvent evaporation vs. diffusion). Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions. and demonstrate how bromine/methoxy substituents alter π-π stacking and hydrogen-bonding networks, influencing mechanochemical reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.